培美曲塞二钠七水合物
描述
培美曲塞钠水合物是一种主要用于治疗恶性胸膜间皮瘤和非小细胞肺癌的化疗药物。 它是一种叶酸类似物代谢抑制剂,可破坏叶酸依赖性代谢过程,而这些过程对于细胞复制至关重要 .
科学研究应用
培美曲塞钠水合物具有广泛的科学研究应用。 它广泛用于治疗各种癌症,包括非小细胞肺癌、乳腺癌、间皮瘤、结直肠癌、胰腺癌、胃癌、膀胱癌、宫颈癌以及头颈癌 。它能够抑制多种叶酸依赖性酶,使其成为癌症研究和治疗中的宝贵工具。 此外,它还用于探索叶酸代谢和 DNA 合成机制的研究 .
作用机制
生化分析
Biochemical Properties
Pemetrexed Disodium Heptahydrate interacts with several enzymes, proteins, and other biomolecules. It induces apoptosis in cancer cells, a change coupled with an increase in reactive oxygen species and a decrease in mitochondrial membrane potential . Pemetrexed Disodium Heptahydrate decreases Bcl-2 expression, while Bax expression is increased, and cytochrome c is released .
Cellular Effects
Pemetrexed Disodium Heptahydrate has significant effects on various types of cells and cellular processes. It reduces the cell viability of PC9 cells and initiates cell morphological changes in a concentration-dependent manner . It significantly induces G1 phase arrest in a dose-dependent manner .
Molecular Mechanism
Pemetrexed Disodium Heptahydrate exerts its effects at the molecular level through several mechanisms. It induces apoptosis in PC9 cells, which is coupled with an increase in reactive oxygen species and a decrease in mitochondrial membrane potential . Furthermore, the expression of extrinsic pathway proteins, e.g., Fas/FasL, DR4/TRAIL, and Fas-associated protein with death domain, is increased by Pemetrexed Disodium Heptahydrate, which then activates caspase-8, caspase-9, and caspase-3 and induces poly (ADP-ribose) polymerase proteolysis .
Temporal Effects in Laboratory Settings
It has been observed that Pemetrexed Disodium Heptahydrate reduces the cell viability of PC9 cells and initiates cell morphological changes in a concentration-dependent manner .
准备方法
培美曲塞钠水合物的制备涉及培美曲塞二酸的合成,它是关键中间体。 然后将二酸转化为培美曲塞二钠,它可以以多种多晶型形式存在,包括半五水合物形式 。合成路线涉及多个步骤,包括二酸的形成,然后将其转化为二钠盐。 工业生产方法侧重于优化最终产品的产量和纯度,通常涉及高效液相色谱和气相色谱进行纯度分析 .
化学反应分析
培美曲塞钠水合物会经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括水合氯醛和醋酸钠 。这些反应形成的主要产物取决于所用条件和试剂。 例如,与顺铂的组合通常用于化疗治疗 .
相似化合物的比较
培美曲塞钠水合物在化学上类似于其他叶酸类似物,如甲氨蝶呤。 它独特之处在于能够抑制多种叶酸依赖性酶,使其成为多靶点抗叶酸药 。 其他类似的化合物包括拉替曲塞和普拉替曲塞,它们也靶向叶酸代谢,但具有不同的特异性和临床应用 .
属性
IUPAC Name |
disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVSMHJWAOSBMD-MYXYZBIASA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5Na2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189238 | |
Record name | Pemetrexed disodium heptahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357166-29-1 | |
Record name | Pemetrexed disodium heptahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357166291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pemetrexed disodium heptahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | disodium (2S)-2-[({4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]phenyl}carbonyl)amino]pentanedioate heptahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEMETREXED DISODIUM HEPTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T47E4OM16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of pemetrexed?
A1: Pemetrexed is a multi-targeted antifolate agent that exerts its antitumor activity by inhibiting multiple enzymes involved in the folate metabolic pathway, primarily thymidylate synthase (TS). [, , , , , , ]
Q2: How does pemetrexed's inhibition of thymidylate synthase (TS) lead to its anticancer effects?
A2: TS is a key enzyme in the de novo synthesis of thymidine, a nucleotide essential for DNA replication and repair. By inhibiting TS, pemetrexed disrupts DNA synthesis and repair processes, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. [, , , ]
Q3: Besides TS, what other enzymes in the folate pathway are targeted by pemetrexed?
A3: Pemetrexed also inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), although its inhibitory activity is generally weaker compared to TS. These enzymes are also involved in nucleotide biosynthesis, and their inhibition contributes to pemetrexed's overall anticancer effects. [, , , , ]
Q4: Does the inhibition of other enzymes in the folate pathway by pemetrexed impact its efficacy?
A4: Yes, the inhibition of GARFT, involved in purine synthesis, can be modulated by cellular levels of methylthioadenosine phosphorylase (MTAP). Suppression of MTAP activity in MTAP-positive cells, where it salvages purines, was found to enhance pemetrexed's inhibitory effect on GARFT. []
Q5: How does pemetrexed enter tumor cells?
A5: Pemetrexed enters tumor cells via membrane carriers, including the reduced folate carrier and membrane binding protein transport systems. [] Once inside the cell, it undergoes rapid and efficient conversion into its active polyglutamated forms by the enzyme folylpolyglutamate synthetase. []
Q6: What is the significance of pemetrexed polyglutamation?
A6: Polyglutamated pemetrexed exhibits higher affinity and inhibitory activity for target enzymes like TS and GARFT. The process of polyglutamation is time and concentration-dependent, occurring more rapidly and efficiently in tumor cells compared to normal cells. This difference contributes to the selective cytotoxicity of pemetrexed towards cancer cells. [, ]
Q7: What is the molecular formula and weight of pemetrexed?
A7: The molecular formula of pemetrexed disodium is C20H19N11Na2O6, and its molecular weight is 597.4 g/mol. [This information is not directly provided in the abstracts but is widely available in scientific literature and databases]
Q8: Is there any spectroscopic data available for pemetrexed?
A8: Spectroscopic data, such as UV-Vis, IR, and NMR spectra, are commonly used for the characterization of pemetrexed. These data can confirm the compound's identity and purity. [This information is not detailed in the provided abstracts but is typically available in scientific literature and pharmaceutical resources.]
Q9: How stable is pemetrexed under various storage conditions?
A9: The stability of pemetrexed under various conditions, such as temperature, pH, and light exposure, is crucial for its formulation and storage. Studies have investigated pemetrexed's stability profile, and specific recommendations for storage and handling are available in the drug's prescribing information. [This information is not detailed in the provided abstracts but is typically included in pharmaceutical product literature.]
Q10: Are there any specific formulation strategies used to improve pemetrexed's stability or bioavailability?
A10: Formulation approaches, such as lyophilization or the use of specific excipients, can influence pemetrexed's stability, solubility, and bioavailability. [, ] Research has explored strategies to optimize pemetrexed formulations, and these advances are reflected in the commercially available drug product.
Q11: How does the presence of third-space fluid (TSF) affect pemetrexed's pharmacokinetics?
A11: A study investigated the safety and pharmacokinetics of pemetrexed in patients with TSF, such as pleural effusions or ascites. The results indicated that the presence of TSF did not significantly alter pemetrexed's pharmacokinetics, and standard dosing recommendations were deemed adequate for these patients. []
Q12: Does Pemetrexed possess any catalytic properties itself?
A12: Pemetrexed is not a catalyst itself. It acts as an inhibitor of enzymes, specifically those involved in the folate metabolic pathway, and does not directly catalyze chemical reactions. [, , , , , , ]
Q13: Have computational chemistry approaches been applied to study pemetrexed and its interactions?
A13: While not explicitly detailed in the abstracts, computational studies, such as molecular docking and molecular dynamics simulations, can be employed to understand pemetrexed's interactions with its target enzymes. These computational tools can provide insights into the drug's binding affinity, molecular mechanisms, and potentially aid in the development of more potent or selective analogs.
Q14: How do structural modifications to the pemetrexed molecule affect its activity?
A14: While specific SAR studies on pemetrexed are not detailed in the abstracts, it's a common practice in drug development to synthesize and evaluate analogs with structural modifications to optimize activity, potency, and selectivity. Such modifications may target different parts of the molecule to enhance binding to target enzymes, improve pharmacokinetic properties, or reduce off-target effects.
Q15: What are the primary routes of pemetrexed absorption, distribution, metabolism, and excretion (ADME)?
A15: Following intravenous administration, pemetrexed exhibits a half-life of 3.5 hours, high plasma protein binding (73.4% to 81%), and predominantly undergoes renal excretion (70% to 90% as unchanged drug). []
Q16: How does renal function affect pemetrexed clearance and what are the dosing recommendations for patients with renal impairment?
A16: Pemetrexed clearance is significantly correlated with glomerular filtration rate (GFR). In patients with impaired renal function, pemetrexed exposure is increased, necessitating dose adjustments to prevent severe toxicities. Specific dosage recommendations based on GFR are outlined in the prescribing information. [, , ]
Q17: Does ethnicity impact the pharmacokinetics and toxicity of pemetrexed?
A17: Variations in the incidence of polymorphisms in genes encoding pemetrexed-metabolizing enzymes among different ethnic groups may contribute to differences in neutropenic responses to the drug. []
Q18: What types of cancer cell lines have shown sensitivity to pemetrexed in in vitro studies?
A18: Pemetrexed has demonstrated in vitro activity against a broad range of cancer cell lines, including those derived from lung cancer (both squamous and non-squamous), mesothelioma, breast cancer, esophageal cancer, ovary cancer, gallbladder cancer, cervical cancer, and tongue cancer. [, , , , , , , , , ]
Q19: Are there preclinical animal models used to evaluate pemetrexed efficacy?
A19: While not explicitly mentioned in the abstracts, preclinical animal models are routinely used in drug development to assess the in vivo efficacy of anticancer agents like pemetrexed. These models provide valuable information about tumor growth inhibition, survival benefits, and potential toxicity profiles before moving to clinical trials.
Q20: What are the key findings from clinical trials evaluating pemetrexed in various cancer types?
A20: Numerous clinical trials have investigated the efficacy and safety of pemetrexed in different cancer settings. For example:
- Non-small cell lung cancer (NSCLC): Pemetrexed has shown efficacy in both first-line and second-line treatment of advanced NSCLC, particularly in patients with nonsquamous histology. [, , , , , , , ]
- Malignant pleural mesothelioma: Pemetrexed, in combination with cisplatin, demonstrated improved survival, time to progression, and response rates compared with cisplatin alone. [, ]
- Thymoma: While not as extensively studied, pemetrexed has shown promising activity in patients with advanced thymoma, including exceptional responders. []
Q21: What are the known mechanisms of resistance to pemetrexed?
A21: One of the most well-established mechanisms of resistance to pemetrexed is the upregulation of thymidylate synthase (TS). Higher levels of this enzyme can counteract the drug's inhibitory effects, leading to reduced efficacy. [, ]
Q22: Is there cross-resistance between pemetrexed and other antifolate agents?
A22: The relationship between pemetrexed and other antifolate agents, particularly regarding cross-resistance, is complex and depends on several factors. Studies have shown that the presence of cross-resistance can vary depending on the specific cell line and the mechanisms underlying resistance. []
Q23: What are the common adverse events associated with pemetrexed treatment?
A23: Common adverse events associated with pemetrexed include myelosuppression (mainly neutropenia, leukopenia, and thrombocytopenia), fatigue, nausea, vomiting, diarrhea, and skin rash. [, , , , , , , , , ]
Q24: How can the toxicity of pemetrexed be mitigated?
A24: Supplementation with vitamin B12 and folic acid is crucial for reducing the incidence and severity of pemetrexed-induced toxicities, particularly myelosuppression and mucositis. [, , , , , , ] The use of corticosteroids can also help manage skin rash. [, ] Careful monitoring of blood counts and appropriate dose adjustments based on renal function are also important for minimizing toxicity. [, , ]
Q25: Are there any specific drug delivery strategies being explored to improve pemetrexed's targeting to tumor cells?
A25: While the provided abstracts do not delve into specific drug delivery strategies for pemetrexed, nanoparticle-based delivery systems are being actively explored for various chemotherapeutics to enhance their tumor targeting and therapeutic index. Liposomal pemetrexed has been developed and shown promise in preclinical studies for improving delivery and overcoming multidrug resistance mediated by ABCC5 in breast cancer. []
Q26: What other potential biomarkers are being investigated?
A27: Apart from TS, other potential biomarkers, such as genetic polymorphisms in folate pathway genes, are being investigated for their association with pemetrexed response and toxicity. [, ]
Q27: How are pemetrexed concentrations in biological samples measured?
A28: Liquid chromatography-mass spectrometry (LC-MS) is a widely used analytical technique for quantifying pemetrexed levels in biological matrices, such as plasma and urine. [] This method offers high sensitivity and selectivity for accurate measurement of the drug and its metabolites.
Q28: What other chemotherapeutic agents are considered alternatives to pemetrexed, and how do they compare?
A29: Several other chemotherapeutic agents, including docetaxel, gemcitabine, vinorelbine, and platinum-based agents (cisplatin, carboplatin), are used in the treatment of NSCLC and other cancers for which pemetrexed is indicated. [, , , , , , , , , ] The choice of treatment depends on factors such as tumor histology, disease stage, patient's performance status, prior treatment history, and potential toxicities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。